molecular formula C25H16Cl2F3N3O3 B4298969 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4298969
M. Wt: 534.3 g/mol
InChI Key: RNKFRZJEGKFRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dichlorophenyl)-5-methyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of dichlorophenyl, methyl, trifluoromethylbenzoyl, and isoxazole groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)-5-methyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl2F3N3O3/c1-13-20(22(33-36-13)21-16(26)5-4-6-17(21)27)24(35)32-19-8-3-2-7-18(19)31-23(34)14-9-11-15(12-10-14)25(28,29)30/h2-12H,1H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKFRZJEGKFRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE
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3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE
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3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
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3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
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3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
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3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE

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